2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-3-yl)ethan-1-ol
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Overview
Description
2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-3-yl)ethan-1-ol is a chemical compound characterized by its unique bicyclic structure. It is a derivative of bicyclo[3.1.1]heptane, featuring a hydroxyl group attached to an ethan-1-ol chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-3-yl)ethan-1-ol can be achieved through several routes. One common method involves the reaction of 2-bromo-2,3,3-trimethylcyclopent-3-enone with methanol under basic conditions . This reaction yields the desired product with high efficiency. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure cost-effectiveness and high yield.
Chemical Reactions Analysis
2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding alcohols.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Scientific Research Applications
2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-3-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with various biological molecules, influencing their activity. Additionally, its bicyclic structure provides stability and enhances its binding affinity to target proteins and enzymes.
Comparison with Similar Compounds
2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-3-yl)ethan-1-ol can be compared with similar compounds such as:
Methyl 6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylate: This compound shares a similar bicyclic structure but differs in its functional groups, leading to different chemical properties and applications.
6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-propionaldehyde: Another related compound with an aldehyde group, used in the fragrance industry for its unique scent profile.
Properties
CAS No. |
166389-92-0 |
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Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
2-(6,6-dimethyl-3-bicyclo[3.1.1]hept-2-enyl)ethanol |
InChI |
InChI=1S/C11H18O/c1-11(2)9-5-8(3-4-12)6-10(11)7-9/h5,9-10,12H,3-4,6-7H2,1-2H3 |
InChI Key |
INGORVXUMWLHFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CC1C=C(C2)CCO)C |
Origin of Product |
United States |
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